(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid
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Overview
Description
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s structure includes a fluorenyl ring, which imparts unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid typically involves the following steps:
Protection of Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl ring, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where the Fmoc group can be replaced with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protective group, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine
In medicine, the compound is utilized in the development of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to fold into its active conformation.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
The uniqueness of (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid lies in its specific structure, which includes a fluorenyl ring and a methylbutanoyl group. This structure imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in peptide synthesis and other applications.
Biological Activity
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid, commonly referred to as an Fmoc-protected amino acid, plays a significant role in peptide synthesis and medicinal chemistry. Its structure includes the fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and facilitates the synthesis of complex peptides.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
- InChI Key : KQZMZNLKVKGMJS-VLIAUNLRSA-N
The biological activity of this compound is primarily attributed to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing side reactions. Upon completion of the peptide assembly, the Fmoc group is removed, allowing the peptide to adopt its functional conformation. This process is crucial for developing biologically active peptides that can interact with specific molecular targets, such as enzymes and receptors.
Biological Activity and Applications
- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group is favored due to its stability and ease of removal under basic conditions .
-
Therapeutic Potential : Peptides synthesized using this compound have shown potential in various therapeutic applications, including:
- Cancer Treatment : Certain peptides have been designed to target cancer cells selectively.
- Antibiotic Development : Peptides synthesized from this compound may exhibit antimicrobial properties.
- Research Applications : The compound serves as a building block in combinatorial chemistry for drug discovery and development. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets .
Study 1: Peptide-Based Cancer Therapeutics
A study demonstrated the efficacy of peptides synthesized using Fmoc-protected amino acids in targeting specific cancer cells. These peptides were designed to bind selectively to receptors overexpressed on cancer cells, leading to apoptosis while sparing normal cells.
Study 2: Antimicrobial Peptides
Research into antimicrobial peptides synthesized from this compound revealed significant activity against various bacterial strains. The mechanism involved disrupting bacterial membranes, showcasing the potential for developing new antibiotics.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Fmoc-Lysine | C15H18N2O4 | Commonly used amino acid derivative with similar protective group |
Fmoc-Glycine | C11H13N1O3 | Another common building block in peptide synthesis |
Fmoc-Threonine | C15H19N1O4 | Contains hydroxyl group for additional reactivity |
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20+/m1/s1 |
InChI Key |
KQZMZNLKVKGMJS-VLIAUNLRSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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